4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline
Overview
Description
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline is a chemical compound with the molecular formula C11H13BrFNSi and a molecular weight of 286.22 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis. The compound features a bromine atom, a fluorine atom, and a trimethylsilyl-ethynyl group attached to an aniline ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline typically involves the following steps:
Halogenation: The starting material, aniline, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.
Ethynylation: The brominated and fluorinated aniline is then subjected to ethynylation using a trimethylsilyl-protected acetylene derivative under palladium-catalyzed coupling conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Halogenating Agents: Such as N-bromosuccinimide (NBS) and Selectfluor for introducing bromine and fluorine atoms, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry:
Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline depends on the specific reactions it undergoes. In coupling reactions, the compound acts as a substrate that participates in the formation of carbon-carbon bonds through palladium-catalyzed processes . The trimethylsilyl-ethynyl group provides stability and reactivity, facilitating the coupling reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: Similar structure but lacks the trimethylsilyl-ethynyl group.
5-Fluoro-2-[(trimethylsilyl)ethynyl]aniline: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline is unique due to the presence of both bromine and fluorine atoms, as well as the trimethylsilyl-ethynyl group. This combination of functional groups provides versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-5-fluoro-2-(2-trimethylsilylethynyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNSi/c1-15(2,3)5-4-8-6-9(12)10(13)7-11(8)14/h6-7H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMJIZWULHSSBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1N)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195700 | |
Record name | 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501195700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219741-80-6 | |
Record name | 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219741-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501195700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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